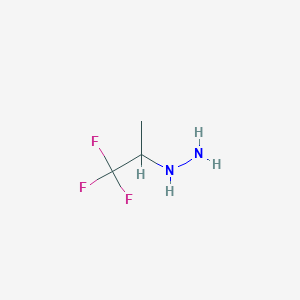

1-(1,1,1-Trifluoropropan-2-YL)hydrazine

Description

Significance of Organofluorine Compounds in Modern Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has profoundly impacted various scientific fields, most notably medicinal chemistry and materials science. nih.gov The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. biosynce.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. nih.govevitachem.com

These characteristics impart several advantageous features to fluorinated molecules, including:

Enhanced Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation at that position, increasing the half-life of a drug. evitachem.com

Increased Bioavailability: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. biosynce.com

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. biosynce.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with enzyme active sites, potentially increasing the potency of a therapeutic agent. biosynth.com

An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs, highlighting the immense impact of organofluorine chemistry on drug discovery. nih.gov

Overview of Hydrazine (B178648) Derivatives as Fundamental Building Blocks

Hydrazine and its derivatives are a critical class of compounds in organic chemistry, recognized for their diverse reactivity and wide-ranging applications in synthesis. ambeed.com These nitrogen-rich molecules can function as nucleophiles, reducing agents, and, most importantly, as precursors for the synthesis of nitrogen-containing heterocyclic compounds. ambeed.com

The reactivity of the hydrazine moiety makes it an invaluable tool for constructing rings such as pyrazoles, pyridazines, and triazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. ambeed.com The condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and efficient method for forming pyrazole (B372694) rings, a structural motif found in numerous biologically active molecules. nih.gov This versatility establishes hydrazine derivatives as indispensable building blocks in the synthetic chemist's toolkit. beilstein-journals.org

Academic Research Landscape of 1-(1,1,1-Trifluoropropan-2-YL)hydrazine

This compound is a specialized chemical intermediate utilized in research and development. biosynce.commyskinrecipes.com It exists primarily as its more stable hydrochloride salt for laboratory use. biosynth.comamericanelements.com The compound merges the beneficial properties of a trifluoromethyl group with the synthetic utility of a hydrazine functional group. myskinrecipes.com

The primary application of this compound in the academic and industrial research landscape is as a building block for the synthesis of complex fluorinated molecules, particularly heterocyclic compounds. evitachem.commyskinrecipes.com Its hydrazine moiety serves as a reactive handle for constructing larger molecular frameworks, while the trifluoromethyl group is carried into the final product, imparting the desirable properties associated with fluorination. myskinrecipes.com

A principal research application involves the synthesis of substituted pyrazoles. The general and well-established Knorr pyrazole synthesis and related cyclocondensation reactions involve reacting a hydrazine derivative with a β-dicarbonyl compound. In this context, this compound can be reacted with various 1,3-diketones or their equivalents to produce a library of pyrazoles, each bearing a 1-(1,1,1-trifluoropropan-2-yl) substituent on the nitrogen atom.

This synthetic strategy is significant because the resulting pyrazole derivatives are promising candidates for new pharmaceuticals and agrochemicals, combining a proven bioactive scaffold (the pyrazole ring) with a group known to enhance metabolic stability and potency (the trifluoromethyl group). nih.govmyskinrecipes.com

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₃H₇F₃N₂ | C₃H₈ClF₃N₂ |

| Molecular Weight | 128.10 g/mol | 164.56 g/mol |

| CAS Number | 118737-68-1 | 1453472-98-4 |

| Appearance | Not specified | Powder |

| Primary Use | Synthetic Intermediate | Research Reagent, Building Block for Heterocycles |

Interactive Data Table: General Reaction for Pyrazole Synthesis

This table outlines the general cyclocondensation reaction where this compound is used to form a trifluoromethyl-substituted pyrazole. R¹, R², and R³ represent variable organic substituents on the 1,3-dicarbonyl starting material.

| Reactant 1 | Reactant 2 | Product Class | Significance of Product |

| This compound | Substituted 1,3-Dicarbonyl Compound | 1-(1,1,1-Trifluoropropan-2-yl)-substituted Pyrazole | Combines a known bioactive heterocycle (pyrazole) with a group that enhances drug-like properties (trifluoromethyl). |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2/c1-2(8-7)3(4,5)6/h2,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSTBLQZNOTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,1,1 Trifluoropropan 2 Yl Hydrazine

Established Synthetic Pathways for 1-(1,1,1-Trifluoropropan-2-YL)hydrazine

Traditional methods for synthesizing this compound rely on robust and well-documented chemical transformations.

A primary and straightforward route involves the reaction of a trifluoromethyl ketone with hydrazine (B178648). libretexts.orgopenstax.org This process typically occurs in two main stages: the formation of a hydrazone intermediate followed by its reduction.

The initial step is the condensation of 1,1,1-trifluoropropan-2-one with hydrazine (H₂NNH₂) to form the corresponding hydrazone. libretexts.orgfiveable.me This reaction is a variant of imine formation and proceeds via nucleophilic addition of hydrazine to the carbonyl carbon of the ketone. libretexts.orgfiveable.me

The subsequent step is the reduction of the hydrazone to the target hydrazine. A classic method for this transformation is the Wolff-Kishner reduction, which involves heating the hydrazone with a strong base, such as potassium hydroxide, in a high-boiling solvent. openstax.orgfiveable.me The mechanism involves the deprotonation of the hydrazone, followed by the elimination of nitrogen gas (N₂) to form a carbanion, which is then protonated to yield the final alkane product, in this case, this compound. wikipedia.org

General Reaction Scheme:

Hydrazone Formation: CF₃C(=O)CH₃ + H₂NNH₂ → CF₃C(=NNH₂)CH₃ + H₂O

Reduction (Wolff-Kishner): CF₃C(=NNH₂)CH₃ + Base/Heat → CF₃CH(NHNH₂)CH₃ + N₂

An alternative established pathway is the direct amination of a trifluoromethylated alkyl precursor using hydrazine. This method involves the nucleophilic substitution of a leaving group on the alkyl chain by the hydrazine nucleophile. A suitable precursor for this synthesis would be a compound such as 2-bromo-1,1,1-trifluoropropane (B1273104) or a similar trifluoromethylated alkyl halide.

In this strategy, hydrazine acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., a halogen). The reaction typically requires controlled conditions to manage the reactivity of hydrazine and prevent over-alkylation, which can be a potential side reaction. scholaris.cakirj.ee The use of protected hydrazine derivatives can also be employed to achieve selective N-alkylation, followed by a deprotection step to yield the final product. kirj.eersc.org

Advanced Approaches and Green Chemistry Considerations in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and environmentally conscious methods for preparing fluorinated hydrazines.

In a departure from traditional methods that build the hydrazine from a pre-fluorinated ketone, advanced strategies involve the direct trifluoromethylation of hydrazones. acs.orgacs.org These methods are often more aligned with green chemistry principles by avoiding the use of transition metals. acs.orgchemrxiv.org

A notable technique is the metal-free trifluoromethylation of hydrazones using hypervalent iodine reagents, such as Togni's reagent. acs.orgacs.orgchemrxiv.org This approach allows for the direct construction of the C(sp³)–CF₃ bond under mild conditions. acs.orgacs.org The reaction demonstrates good tolerance for a variety of functional groups, making it a versatile tool for synthesizing complex trifluoromethyl-containing compounds. acs.orgchemrxiv.org The absence of metal catalysts simplifies purification and reduces costs and environmental impact associated with metal waste. chemrxiv.org

Table 1: Example of Metal-Free Trifluoromethylation of Hydrazones Data synthesized from literature findings for illustrative purposes.

| Entry | Hydrazone Substrate | Trifluoromethylating Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde hydrazone | Togni's Reagent II | DMSO | 80 | 85 |

| 2 | 4-Methoxybenzaldehyde hydrazone | Togni's Reagent II | DMSO | 80 | 75 |

Another green approach involves the use of electrochemistry to achieve the C-H trifluoromethylation of hydrazones. rsc.orgresearchgate.net This method uses constant current electricity as a catalyst, offering an environmentally friendly transformation with high efficiency and good functional group tolerance. rsc.org

The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. Advanced methods focus on achieving high stereoselectivity.

One successful strategy is the enantioselective hydrogenation of fluorinated hydrazones. dicp.ac.cn This has been accomplished using palladium catalysts with chiral phosphine (B1218219) ligands, such as [Pd(R)-DTBM-SegPhos(OCOCF₃)₂]. dicp.ac.cn This catalytic system has proven effective for a broad range of substrates, including those with β-aryl and alkyl-chain substituents, affording the desired chiral fluorinated hydrazines in high yields and with excellent enantioselectivity (up to 94% ee). dicp.ac.cn

Another approach is the catalytic asymmetric reductive amination of trifluoromethyl-substituted ketones. dicp.ac.cn This method combines the ketone (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) and a hydrazine source (e.g., benzohydrazide) in a one-pot hydrogenation process, yielding the chiral hydrazine directly. dicp.ac.cn

Table 2: Enantioselective Hydrogenation of a Fluorinated Hydrazone Data based on findings for a representative substrate.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

These stereoselective methods provide efficient access to optically active fluorinated hydrazines, which are crucial intermediates for constructing complex chiral molecules. dicp.ac.cn

Optimization of Reaction Conditions and Process Parameters for this compound

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of any synthetic route. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For condensation reactions like the Wolff-Kishner reduction, the choice of a high-boiling point solvent is crucial for achieving the necessary reaction temperature. walisongo.ac.id In other hydrazine syntheses, it has been shown that performing the reaction in different solvents can significantly impact the yield. For example, in the synthesis of dihydropyridazines from allenes and methylhydrazine, changing the solvent from toluene (B28343) to dichloromethane (B109758) increased the yield from 91% to 97%. researchgate.net

The molar ratio of reactants is also a key factor. In the synthesis of β-hydroxyethyl hydrazine, the molar ratio of hydrazine hydrate (B1144303) to ethylene (B1197577) oxide was found to be the most significant factor influencing the formation of impurities. rsc.org Similarly, for the synthesis of dihydropyridazines, reducing the amount of methylhydrazine from 2 equivalents to 1.1 equivalents led to a lower yield. researchgate.net

Table 3: Optimization of Reaction Conditions for a Representative Hydrazine Synthesis Illustrative data based on optimization studies in the literature.

| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Condition 3 | Yield 3 (%) |

|---|---|---|---|---|---|---|

| Solvent | Toluene | 91 | 1,4-Dioxane | 96 | Dichloromethane | 97 |

| Reactant Ratio (Hydrazine:Substrate) | 1.1 : 1 | 75 | 1.5 : 1 | 88 | 2.0 : 1 | 97 |

| Temperature (°C) | 25 | 60 | 50 | 85 | 80 (Reflux) | 96 |

For advanced methods like metal-free trifluoromethylation, optimization involves screening solvents, reaction times, and temperature to achieve the best results. Studies have shown that solvents like DMSO at temperatures around 80 °C are often optimal for these transformations. chemrxiv.org

Solvent Selection and Its Influence on Yield and Purity

The choice of solvent is a crucial factor in the synthesis of chiral fluorinated hydrazines, significantly impacting both the reaction's efficiency (yield) and the enantiomeric purity of the product. While specific studies on this compound are not available, research on the palladium-catalyzed asymmetric hydrogenation of various fluorinated hydrazones provides valuable insights.

In these reactions, polar, and particularly fluorinated, solvents have been shown to be advantageous. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) has been successfully employed as a solvent in the hydrogenation of N-Bz-protected hydrazones, leading to the formation of the desired hydrazine with good conversion and enantiomeric excess. The use of TFE, in combination with an acid like trifluoroacetic acid (TFA), was found to be more effective than other acids, highlighting the importance of the solvent-acid system.

The rationale for using fluorinated alcohols as solvents lies in their unique properties, including their ability to form strong hydrogen bonds, which can enhance the reactivity and selectivity of the catalytic system. While a direct comparison of various solvents for the synthesis of this compound is not documented, a hypothetical screening of solvents would likely include those listed in the table below, with the expected outcomes based on general principles of similar reactions.

Table 1: Hypothetical Influence of Solvent Selection on the Synthesis of this compound via Asymmetric Hydrogenation

| Solvent | Expected Effect on Yield | Expected Effect on Purity (Enantioselectivity) | Rationale |

| 2,2,2-Trifluoroethanol (TFE) | High | High | Promotes catalyst activity and selectivity through hydrogen bonding and favorable solubility of reactants and catalyst. |

| Methanol | Moderate | Moderate to High | A standard protic solvent for hydrogenations, but may be less effective than fluorinated counterparts for this specific substrate. |

| Dichloromethane (DCM) | Moderate | Moderate | A common aprotic solvent, but may not be optimal for solubilizing all components of the catalytic system or for promoting high enantioselectivity. |

| Toluene | Low to Moderate | Low to Moderate | A non-polar solvent, generally less effective for asymmetric hydrogenations of polar substrates. |

| Tetrahydrofuran (THF) | Moderate | Moderate | A polar aprotic solvent, can be effective but may not provide the same level of selectivity as protic or fluorinated solvents. |

Temperature and Pressure Control in Large-Scale Preparations

The scale-up of chemical syntheses from laboratory to industrial production requires careful control of reaction parameters, with temperature and pressure being among the most critical for ensuring safety, efficiency, and product consistency. For the large-scale preparation of this compound, likely through the hydrogenation of a corresponding hydrazone, precise control of these parameters would be essential.

Temperature: In related palladium-catalyzed asymmetric hydrogenations of fluorinated hydrazones, reaction temperatures typically range from 80°C to 100°C. This elevated temperature is necessary to achieve a reasonable reaction rate. However, on a large scale, maintaining a consistent temperature throughout the reactor is crucial to prevent side reactions and ensure uniform product quality. Exothermic reactions would require efficient cooling systems to dissipate heat and prevent thermal runaway.

Pressure: The hydrogenation of hydrazones is a gas-liquid reaction that is highly dependent on the pressure of the hydrogen gas. Studies on similar compounds have utilized high pressures, often around 1200 psi (approximately 82.7 bar). High pressure increases the concentration of dissolved hydrogen in the reaction mixture, thereby accelerating the reaction rate. For large-scale preparations, the reactor must be designed to safely withstand these high pressures, and the rate of hydrogen addition must be carefully controlled to match the reaction kinetics.

The interplay between temperature and pressure is also a key consideration. Optimizing these parameters is a trade-off between reaction rate, selectivity, and safety. The table below outlines the general effects of these parameters on the synthesis.

Table 2: General Influence of Temperature and Pressure on Large-Scale Hydrogenation for Fluorinated Hydrazine Synthesis

| Parameter | Effect of Increase | Considerations for Large-Scale Production |

| Temperature | Increases reaction rate. May decrease selectivity and increase side products if too high. | Requires robust heat exchange systems to maintain uniform temperature and prevent overheating. Energy consumption is a factor. |

| Pressure | Increases reaction rate by enhancing hydrogen solubility. | Requires high-pressure rated reactors and associated safety infrastructure. Gas handling and compression add to operational complexity and cost. |

Downstream Purification Strategies for this compound

Following the synthesis of this compound, a robust purification strategy is necessary to isolate the target compound from unreacted starting materials, catalyst residues, and any byproducts. The final product is often isolated as a hydrochloride salt, which tends to be a more stable, crystalline solid, facilitating its purification and handling. Common purification techniques for similar compounds include crystallization, column chromatography, and potentially distillation.

Crystallization: This is a primary method for purifying solid compounds like the hydrochloride salt of this compound. The choice of solvent system is critical for effective purification. A good solvent system will dissolve the compound at an elevated temperature but allow it to crystallize out upon cooling, leaving impurities behind in the solution. For hydrazine salts, alcoholic solvents or mixtures of alcohols with ethers or alkanes are often employed. The efficiency of crystallization can be high, and it is a scalable and cost-effective method for achieving high purity.

Column Chromatography: For laboratory-scale purification or for removing impurities with similar solubility to the product, silica (B1680970) gel column chromatography is a powerful tool. A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the components of the reaction mixture through a column packed with silica gel. The separation is based on the differential adsorption of the compounds to the silica. While highly effective, this method can be less practical and more costly for large-scale industrial production due to the large volumes of solvent and silica gel required.

Chemical Purification: In some cases, impurities can be removed by chemical means. For instance, a patent for the purification of tert-butylhydrazine (B1221602) hydrochloride describes a method where the crude product is treated with ferric chloride in ethanol (B145695) at low temperatures (0-4 °C). This process likely forms a complex with certain impurities, which can then be removed by filtration. A similar strategy could potentially be developed for this compound hydrochloride to remove specific, problematic impurities.

The table below summarizes these potential purification strategies.

Table 3: Comparison of Downstream Purification Strategies for this compound Hydrochloride

| Purification Method | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | Scalable, cost-effective, can yield very high purity product. | Requires finding a suitable solvent system, can have yield losses in the mother liquor. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | High resolution for separating complex mixtures, applicable to a wide range of compounds. | Less scalable, high solvent consumption, can be expensive for large quantities. |

| Chemical Purification | Selective reaction or complexation of impurities to facilitate their removal. | Can be highly specific for certain impurities, potentially simple and scalable. | Requires development of a specific chemical treatment, may introduce new reagents that need to be removed. |

Chemical Reactivity and Transformation Pathways of 1 1,1,1 Trifluoropropan 2 Yl Hydrazine

Oxidative Transformations of the Hydrazine (B178648) Moiety

The hydrazine functional group is susceptible to oxidation, which can lead to a range of products depending on the reagents and conditions employed. One-electron oxidation of hydrazine derivatives, often catalyzed by metal ions or enzymes, can generate radical intermediates. nih.gov These radicals are highly reactive and can decompose or react with molecular oxygen to form reactive oxygen species. nih.gov

In the case of substituted hydrazines, surface-catalyzed air oxidation can occur on various materials. For instance, studies on monomethylhydrazine have shown that oxidation can yield intermediates like methyldiazine (HN=NCH₃), with further transformation leading to products such as methanol. nasa.govnasa.gov While direct studies on 1-(1,1,1-trifluoropropan-2-yl)hydrazine are limited, it is plausible that its oxidation would proceed through similar pathways, initially forming the corresponding diazene, CF₃CH(CH₃)N=NH, a transient species that could undergo further reactions. The strong electron-withdrawing effect of the trifluoromethyl group may influence the stability and subsequent reactivity of these intermediates.

Reductive Reactions Leading to Derivative Compounds

The nitrogen-nitrogen (N-N) single bond in hydrazine derivatives can be cleaved under reductive conditions to yield the corresponding amines. This transformation is a cornerstone of synthetic organic chemistry for preparing primary amines from hydrazines. rsc.org A variety of reducing agents have been proven effective for this purpose, including zinc in acetic acid, sodium in liquid ammonia, Raney nickel, and aqueous titanium(III) trichloride (B1173362). rsc.orgresearchgate.net

The reductive cleavage of this compound would break the N-N bond to furnish 1,1,1-trifluoropropan-2-amine. This reaction is valuable as it provides a direct route to chiral trifluoromethyl-containing amines, which are important building blocks in medicinal chemistry. The choice of reagent is critical, as some methods are compatible with a wide array of functional groups, allowing for selective N-N bond cleavage without affecting other parts of the molecule. rsc.org For example, titanium(III) trichloride is noted for its compatibility with functionalities like C-C double bonds and benzyloxy groups. rsc.org

Table 1: Common Reagents for Reductive Cleavage of Hydrazines

| Reagent | Conditions | Typical Application |

|---|---|---|

| Raney Nickel (Ra-Ni) | Catalytic Hydrogenation (H₂) | General purpose, effective for many hydrazine derivatives. |

| Sodium in Liquid Ammonia | Dissolving Metal Reduction | Powerful reduction, useful for cleaving N-N bonds in complex molecules. rsc.org |

| Zinc in Acetic Acid | Acidic Metal Reduction | Classical method for N-N bond cleavage. rsc.org |

Substitution Chemistry Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is characterized by its high stability and the strength of its carbon-fluorine (C-F) bonds, making direct nucleophilic substitution of a fluorine atom exceptionally difficult. youtube.comsavemyexams.com Such reactions are generally not considered a viable transformation pathway under standard laboratory conditions. The C-F bond is the strongest single bond in organic chemistry, and fluoroalkanes are typically unreactive toward nucleophilic substitution. savemyexams.comchemguide.co.uk

However, recent advancements have demonstrated that under specific catalytic conditions, C-F bond activation and functionalization can be achieved. For example, methods for the reductive defluoroalkylation of trifluoromethylarenes have been developed, where a C-F bond is selectively cleaved and replaced. nih.gov These reactions often involve single-electron transfer processes to generate a radical anion, which then expels a fluoride (B91410) ion. While these methods have been primarily applied to aromatic systems, they hint at the potential for future developments in the functionalization of aliphatic trifluoromethyl groups like the one present in this compound.

Nucleophilic Reactivity of the Hydrazine Functionality

The primary reactivity of the hydrazine group is nucleophilic, owing to the lone pair of electrons on the terminal nitrogen atom. This compound readily reacts with electrophilic species, most notably the carbonyl group of aldehydes and ketones. mdpi.com This condensation reaction is a fundamental method for forming hydrazones, which are stable compounds with a carbon-nitrogen double bond (C=N-NH-). nih.gov

The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The resulting hydrazones, such as (E)-1,1-dimethyl-2-(1,1,1-trifluoropropan-2-ylidene)hydrazine derived from trifluoroacetone, are versatile synthetic intermediates themselves. researchgate.net They can be deprotonated at the carbon adjacent to the CF₃ group to form a carbanion, which can then react with a variety of electrophiles, including alkyl halides and aryl bromides in palladium-catalyzed cross-coupling reactions. researchgate.net Subsequent hydrolysis of the hydrazone moiety regenerates a ketone, providing a powerful method for constructing complex trifluoromethylated molecules. researchgate.net

Table 2: Representative Nucleophilic Reactions of Hydrazines

| Electrophile | Product Class | Description |

|---|---|---|

| Aldehydes / Ketones | Hydrazones | Condensation reaction forming a C=N bond, eliminating water. mdpi.com |

| Acyl Chlorides | Acylhydrazides | Acylation of the terminal nitrogen atom. |

Impact of the Trifluoromethyl Group on Electronic Properties and Reactivity Profiles

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com Its presence has a profound impact on the electronic properties and reactivity of the adjacent hydrazine moiety.

The primary effect is a significant reduction in the basicity and nucleophilicity of the hydrazine nitrogens. researchgate.net The strong inductive effect (-I effect) of the -CF₃ group pulls electron density away from the N-N bond and the nitrogen lone pairs. nih.gov This decreased electron density makes the lone pairs less available to donate to electrophiles or protons, thus lowering the molecule's reactivity compared to non-fluorinated analogues like isopropylhydrazine. khanacademy.orgmasterorganicchemistry.com While basicity (a thermodynamic property) and nucleophilicity (a kinetic property) are distinct concepts, the strong electron-withdrawing nature of the -CF₃ group negatively impacts both. khanacademy.orgmasterorganicchemistry.com This deactivation means that reactions involving the nucleophilic attack of the hydrazine may require harsher conditions or proceed at slower rates.

Conversely, the electron-withdrawing nature of the -CF₃ group increases the acidity of the protons on the adjacent carbon (the methyl group), as seen in derivatives like trifluoroacetone hydrazones which can be deprotonated with strong bases like n-butyllithium. researchgate.net

Stereochemical Control and Regioselectivity in Reactions of this compound

The carbon atom bonded to both the hydrazine group and the trifluoromethyl group in this compound is a chiral center. This inherent chirality means the molecule can be used as a chiral building block in asymmetric synthesis. researchgate.net When this chiral hydrazine reacts to form products, its stereochemistry can influence the stereochemical outcome of the reaction, a concept known as substrate control.

A prominent application of chiral hydrazines is in the formation of chiral hydrazones, which serve as valuable intermediates. acs.org For example, the α-alkylation of chiral hydrazones is a well-established method for synthesizing chiral ketones with high stereoselectivity. acs.org In such reactions, the chiral auxiliary (the hydrazine portion) directs the approach of an electrophile to one face of the intermediate azaenolate, leading to the preferential formation of one diastereomer. acs.org

Furthermore, in reactions forming heterocyclic rings, such as the synthesis of pyrazoles from β-dicarbonyl compounds, the regioselectivity can be influenced by the substituents on the hydrazine. acs.orgacs.org In the case of non-symmetrical dicarbonyls, the terminal nitrogen of the hydrazine typically condenses with the more electron-deficient carbonyl group, directing the final orientation of the substituents on the pyrazole (B372694) ring. acs.org The steric bulk and electronic nature of the 1,1,1-trifluoropropan-2-yl group would play a crucial role in determining both the regioselectivity and potentially the stereoselectivity of such cyclization reactions.

Spectroscopic and Structural Elucidation of 1 1,1,1 Trifluoropropan 2 Yl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous structural determination of fluorinated organic compounds. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei.

The ¹H NMR spectrum of 1-(1,1,1-trifluoropropan-2-yl)hydrazine provides key information about the arrangement of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the methyl (CH₃), methine (CH), and hydrazine (B178648) (NH and NH₂) protons.

The methyl protons (CH₃) are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) signal will be more complex, appearing as a multiplet due to coupling with both the methyl protons and the fluorine atoms of the trifluoromethyl group. The protons of the hydrazine group (NH and NH₂) typically appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.2 | Doublet (d) | JH-H ≈ 7 Hz |

| CH | ~3.5 | Quartet of Doublets (qd) or Multiplet (m) | JH-F ≈ 8-10 Hz, JH-H ≈ 7 Hz |

| NH₂ / NH | Variable (Broad) | Singlet (s, broad) | N/A |

Note: Predicted values are based on typical ranges for similar structural motifs.

In the ¹³C NMR spectrum, three distinct carbon signals are anticipated for this compound. The trifluoromethyl carbon (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JC-F). The methine carbon (CH) will also show coupling to the fluorine atoms, typically appearing as a quartet with a smaller coupling constant (²JC-F). The methyl carbon (CH₃) is expected to be the most upfield signal and may show minor coupling to the fluorine atoms (³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~15-20 | Singlet (s) or Quartet (q) | ³JC-F ≈ 1-2 Hz |

| CH | ~55-65 | Quartet (q) | ²JC-F ≈ 30-35 Hz |

| CF₃ | ~125-130 | Quartet (q) | ¹JC-F ≈ 270-280 Hz |

Note: Predicted values are based on typical ranges for similar structural motifs. The multiplicity is due to C-F coupling.

¹⁹F NMR spectroscopy is particularly sensitive for characterizing trifluoromethyl groups. For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal will appear as a doublet due to coupling with the adjacent methine proton (³JH-F). The chemical shift of the CF₃ group is a characteristic indicator of its electronic environment. Computational studies on various trifluoromethyl derivatives have shown that ¹⁹F NMR chemical shifts can be accurately predicted using DFT methods, which aids in structural confirmation. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₃ | -65 to -75 | Doublet (d) | ³JH-F ≈ 8-10 Hz |

Note: Chemical shifts are relative to a CFCl₃ standard. Predicted values are based on typical ranges for similar structural motifs.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group. Additionally, characteristic bands for N-H and C-H bonds will be present.

Key expected absorption bands include:

N-H Stretching: In the region of 3200-3400 cm⁻¹, associated with the hydrazine (NH₂) group. These bands can be broad due to hydrogen bonding.

C-H Stretching: Typically observed between 2850-3000 cm⁻¹ for the methyl and methine groups.

N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of the NH₂ group.

C-F Stretching: Very strong and characteristic absorptions are expected in the 1100-1300 cm⁻¹ region, which are indicative of the trifluoromethyl group.

N-N Stretching: A weaker absorption band for the N-N single bond stretch is expected around 1000-1100 cm⁻¹. researchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 | Medium, Broad |

| C-H Stretch | Alkane (CH₃, CH) | 2850 - 3000 | Medium |

| N-H Bend | Hydrazine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 | Very Strong |

| N-N Stretch | Hydrazine | 1000 - 1100 | Weak-Medium |

Note: Predicted values are based on typical ranges for these functional groups.

Raman spectroscopy serves as a valuable adjunct to FT-IR, particularly for identifying non-polar bonds. For this compound, the N-N single bond, which may show a weak band in the IR spectrum, often produces a more distinct signal in the Raman spectrum. High-pressure Raman spectroscopy has been used to study phase transitions and changes in hydrogen bonding in hydrazine itself. nih.gov

In the study of derivatives, Raman spectroscopy has proven useful. For instance, alkyne-functionalized hydrazone derivatives have been explored as high-resolution imaging probes for Raman spectroscopy, demonstrating the technique's application in tracking molecular changes and interactions. rsc.org The symmetric vibrations of the C-F bonds in the CF₃ group are also expected to be Raman active. The technique is particularly useful in minimizing interference from aqueous media, which can be advantageous when studying reactions of hydrazine derivatives in solution.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. chemicalbook.com The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. uni-saarland.dearkat-usa.org

For this compound, the molecular ion (M•+) peak would be expected at an m/z value corresponding to its molecular weight, 128.10 g/mol . nih.gov The high energy of EI would induce specific bond cleavages. The most probable fragmentation pathways are dictated by the stability of the resulting radical and cationic fragments. Key expected fragmentations include the loss of the trifluoromethyl radical (•CF3), which is a stable leaving group, leading to a significant peak at m/z 59. Other likely fragmentation patterns involve the cleavage of the N-N bond and loss of other small groups.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 128 | [C₃H₇F₃N₂]⁺ | Molecular Ion (M•+) | Corresponds to the intact ionized molecule. |

| 113 | [C₂H₅F₃N₂]⁺ | [M-CH₃]⁺ | Loss of a methyl radical. |

This table is based on theoretical fragmentation patterns and not on reported experimental data.

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is a powerful technique used to determine the exact mass of a molecule with high precision. researchgate.netelementar.com This accuracy allows for the unambiguous determination of its elemental formula. Unlike techniques that provide nominal mass, HR-TOF-MS can distinguish between compounds that have the same integer mass but different atomic compositions. noaa.govcopernicus.org

For this compound, the theoretical exact mass is calculated from the sum of the exact masses of its constituent atoms (3 carbons, 7 hydrogens, 3 fluorines, 2 nitrogens). This value serves as a reference for experimental verification. The high mass accuracy of HR-TOF-MS would confirm the elemental composition as C₃H₇F₃N₂.

Table 2: HR-TOF-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇F₃N₂ | PubChem nih.gov |

| Theoretical Exact Mass | 128.05613272 Da | Computed by PubChem nih.gov |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. conicet.gov.ar By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and torsional angles, providing a complete structural map of the molecule in the solid state. kore.co.uk

Currently, there are no publicly available crystal structures for this compound or its simple salts. However, if a suitable crystal were analyzed, this technique would provide critical structural details. For instance, it would confirm the tetrahedral geometry around the chiral carbon atom (C2) and reveal the conformation of the hydrazine moiety. Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonding involving the hydrazine (-NHNH₂) group, which dictate the crystal packing arrangement. Such studies have been successfully applied to various hydrazine derivatives to understand their supramolecular chemistry. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mdpi.com

The structure of this compound lacks extensive conjugation or chromophores that absorb in the visible region. Its electronic structure is dominated by sigma (σ) bonds and non-bonding (n) lone pair electrons on the nitrogen atoms. Therefore, the expected electronic transitions are high-energy n→σ* and σ→σ* transitions. These transitions typically occur in the far-UV region (below 220 nm) and may not be readily observable with standard spectrophotometers. While UV-Vis spectroscopy is highly informative for conjugated systems, its utility for simple aliphatic hydrazines is generally limited to confirming the absence of absorbing impurities. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition. thermofisher.com

The analysis of fluorine-containing compounds can present challenges due to the high reactivity of fluorine during the combustion process, but modern elemental analyzers are equipped to handle such samples accurately. elementar.comthermofisher.com The theoretical elemental composition of this compound (C₃H₇F₃N₂) is calculated based on its molecular formula and atomic weights. Experimental data is expected to align closely with these theoretical values, typically within a margin of ±0.4%.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 36.033 | 28.13% |

| Hydrogen | H | 1.008 | 7.056 | 5.51% |

| Fluorine | F | 18.998 | 56.994 | 44.49% |

| Nitrogen | N | 14.007 | 28.014 | 21.87% |

| Total | | | 128.10 | 100.00% |

Computational and Theoretical Investigations on 1 1,1,1 Trifluoropropan 2 Yl Hydrazine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For 1-(1,1,1-Trifluoropropan-2-YL)hydrazine, DFT calculations provide a foundational understanding of its three-dimensional structure and electron distribution, which dictates its chemical behavior. These studies are often performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p), to ensure a balance between computational cost and accuracy.

Geometry Optkbhgroup.inimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its optimized geometry, must be determined. Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest possible energy.

For 1-(1,1,1-Trifluoropr acs.orgopan-2-YL)hydrazine, this process would reveal the precise spatial relationship between the trifluoromethyl group, the propyl backbone, and the hydrazine (B178648) moiety. Furthermore, due to the rotational freedom around single bonds (e.g., the C-N and N-N bonds), the molecule can exist in several different spatial arrangements known as conformers. A conformational analysis, which involves calculating the energies of these different arrangements, is essential to identify the most stable conformer(s) that will predominate under normal conditions. For hydrazine derivatives acs.orgnih.gov, the N-N bond length and the torsional angle are critical parameters that are highly dependent on the molecular conformation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N-N | 1.44 | C-N-N | 110.5 |

| C-N | 1.47 | H-N-H | 107.0 |

| C-CF3 | 1.53 | N-C-C(F3) | 109.8 |

| C-F | 1.35 | F-C-F | 108.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, being the outer irjweb.commost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energ nih.govy gap suggests the molecule is more reactive. For hydrazine derivatives, the HOMO-LUMO gap provides insights into their stability and potential for electronic transitions. DFT calculations can prec researchgate.netmdpi.comisely determine the energies of these orbitals and map their spatial distribution across the molecule.

| Compound/Study | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference | |||

|---|---|---|---|---|---|---|---|

| Hydrazine Derivative (General) | -6.29 | -1.81 | 4.48 | ||||

| Thiazolyl Hydrazine | -6.12 | -2.23 | 3.89 | BODIPY-Hydrazine | -5.78 | -3.11 | 2.67 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool uni-muenchen.dereadthedocs.iofor predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

Regions of negative pote researchgate.netntial (typically colored red or yellow) are rich in electrons and are susceptible to attack by electrophiles (positive species). For this compound, these areas would be concentrated around the lone pairs of the nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles (negative species); these would be found around the hydrogen atoms, especially the N-H protons. The highly electronegativ researchgate.nete fluorine atoms of the CF3 group would create a significant region of negative potential while simultaneously inducing a positive potential on the adjacent carbon atom.

Natural Bondwolfram.comOrbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Prediction oacs.orgf Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding constants of nuclei, which can then be converted into chemical shifts (δ). For 1-(1,1,1-Trifluoropro mdpi.compan-2-YL)hydrazine, this would allow for the prediction of ¹H, ¹³C, and, importantly, ¹⁹F NMR spectra. Predicting ¹⁹F chemical shifts is a particularly strong application of DFT, offering high accuracy that aids in structural elucidation of fluorinated compounds.

IR Spectroscopy: nih.govacs.orgrsc.orgDFT calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assig kbhgroup.innment of specific peaks to the stretching, bending, and torsional motions of different functional groups, such as the N-H and N-N stretching of the hydrazine moiety and the characteristic C-F stretches of the trifluoromethyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths of a molecule. These calculations predic qnl.qamdpi.comt the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to the electronic transition from the HOMO to the LUMO or other low-lying orbitals. For hydrazine derivatives kbhgroup.in, these spectra are often characterized by π→π* or n→π* transitions.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| NMR | δ (¹H, N-H) | 3.5 - 4.5 ppm |

| δ (¹³C, CH-N) | 55 - 65 ppm | |

| δ (¹⁹F, CF₃) | -70 to -80 ppm (rel. to CFCl₃) | |

| IR | ν (N-H stretch) | 3300 - 3400 cm⁻¹ |

| ν (C-F stretch) | 1100 - 1250 cm⁻¹ | |

| UV-Vis | λmax (n→σ*) | ~200 - 220 nm |

Quantum Chemical Calculations for Energetics and Reactivity Indices

Beyond molecular structure, quantum chemical calculations provide access to a host of global reactivity indices that quantify the chemical behavior of a molecule. These descriptors are typically derived from the energies of the frontier orbitals (EHOMO and ELUMO).

Key reactivity indices i mdpi.comnclude:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Soft molecules (low η) are more reactive.

Electrophilicity In mdpi.comdex (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).

These quantum chemical descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. The presence of the elect mdpi.comacs.orgron-withdrawing trifluoromethyl group is expected to significantly influence these parameters, likely increasing its electronegativity and electrophilicity.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Chemical Hardness (η) | (I - A) / 2 | 2.50 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.20 |

Potential Energy Surface (PES) Scanning for Stability Assessment

A search for studies involving Potential Energy Surface (PES) scanning to determine the conformational stability, identify low-energy conformers, and analyze the rotational barriers of this compound yielded no results. Such analyses are crucial for understanding a molecule's flexibility and preferred shapes, but this has not been publicly reported for this specific hydrazine derivative.

Investigation of Atomic Charges and Electronic Density Distributions

There is no available research that details the investigation of atomic charges using methods like Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) for this compound. Furthermore, studies on its electronic density distribution, which would provide insight into the molecule's reactivity and intermolecular interactions, have not been published.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling is often employed to predict the biological activity and interaction of a compound with specific targets. However, such studies involving this compound are not present in the reviewed literature.

Molecular Docking for Ligand-Target Interaction Studies

No molecular docking studies have been published that use this compound as a ligand to predict its binding affinity and interaction modes with any biological targets. While research exists on the molecular docking of other fluorinated hydrazines and hydrazone derivatives, this specific compound has not been the subject of such investigations. researchgate.netnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

There is an absence of published Molecular Dynamics (MD) simulations for this compound. MD simulations are used to study the dynamic behavior of a molecule and its complexes over time, providing insights into conformational flexibility and the stability of ligand-protein interactions. This level of analysis has not been reported for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that elucidates the nature of chemical bonds and intermolecular interactions by analyzing the topology of the electron density. This methodology allows for a quantitative description of bonding based on the identification of bond critical points (BCPs)—locations where the electron density is a minimum along the bond path but a maximum in the perpendicular plane.

A full QTAIM analysis of this compound would involve the calculation and interpretation of several key parameters at the BCPs for each bond within the molecule (e.g., C-C, C-H, C-N, N-N, N-H, and C-F bonds). These parameters typically include:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is indicative of the bond's strength. Higher values suggest a stronger, more covalent bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian provides insight into the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of the total energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can further characterize the interaction. A negative H(r) is indicative of a shared interaction with significant covalent character.

Without a dedicated computational study on this compound, it is not possible to present detailed research findings or specific data tables for its bonding characteristics as determined by QTAIM. Such an analysis would provide valuable insights into the effects of the trifluoromethyl group on the electronic structure and bonding within the hydrazine moiety.

Future computational research is required to perform a thorough QTAIM analysis on this compound to generate the specific data needed for a complete understanding of its chemical bonding.

Applications in Synthetic Organic Chemistry and Materials Science

1-(1,1,1-Trifluoropropan-2-YL)hydrazine as a Versatile Synthetic Intermediate

This compound has emerged as a significant and versatile intermediate in the fields of organic synthesis and materials science. biosynth.comamericanelements.com Its utility stems from the unique combination of a reactive hydrazine (B178648) moiety and a trifluoromethyl group attached to a chiral center. myskinrecipes.com The hydrazine functional group serves as a powerful nucleophile and a precursor for the formation of various nitrogen-containing heterocycles. myskinrecipes.com Simultaneously, the trifluoromethyl (-CF3) group imparts distinct properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which are highly desirable traits in medicinal chemistry and agrochemical design. myskinrecipes.comresearchgate.net This combination makes the compound a valuable building block for a wide range of applications.

The structural features of this compound make it an ideal starting point for synthesizing more complex organic structures. The hydrazine portion can react with various electrophiles, particularly carbonyl compounds, to form hydrazones. These hydrazones can be further elaborated or can act as intermediates in cyclization reactions. For instance, the related N,N-dimethylhydrazone of 1,1,1-trifluoroacetone (B105887) can be deprotonated to form a carbanion, which then participates in alkylations, additions to carbonyls, and palladium-catalyzed cross-coupling reactions to build complex carbon skeletons. researchgate.net Hydrolysis of these elaborated hydrazones yields the corresponding trifluoromethyl ketones, demonstrating the role of the hydrazine moiety as a versatile synthetic handle.

In pharmaceutical development, the introduction of a trifluoromethyl group can significantly enhance a drug candidate's metabolic profile and binding affinity. This compound serves as a key precursor for incorporating this crucial motif into advanced pharmaceutical scaffolds. myskinrecipes.com Its primary application is in the synthesis of trifluoromethylated heterocyclic compounds, such as pyrazoles and triazoles, which are core structures in numerous biologically active molecules. myskinrecipes.comresearchgate.net The stability and bioavailability conferred by the -CF3 group make this building block particularly useful in developing drugs with improved pharmacokinetic properties. myskinrecipes.com

The principles that make this compound valuable in pharmaceuticals also apply to agrochemical development. Fluorinated compounds are prominent in modern pesticides and herbicides due to their enhanced efficacy and stability. researchgate.net This hydrazine derivative acts as an intermediate for creating novel agrochemicals that feature the trifluoromethyl group. myskinrecipes.com By incorporating this building block, chemists can develop next-generation crop protection agents with improved performance and environmental profiles. The synthesis of robust, fluorinated heterocyclic scaffolds is a key strategy in the discovery of new active ingredients for agriculture. researchgate.net

Strategic Role in Trifluoromethylated Heterocyclic Compound Synthesis

The most significant application of this compound in synthetic chemistry is its role as a precursor for trifluoromethylated heterocycles. The hydrazine functionality is perfectly suited for classical cyclocondensation reactions to form stable, aromatic five-membered rings.

Trifluoromethyl-substituted pyrazoles are a prominent class of compounds in medicinal chemistry and agrochemistry. nih.govsci-hub.se The most direct and widely used method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov

In this context, this compound acts as the binucleophilic hydrazine component. The reaction proceeds by initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used, the reaction can potentially yield two different regioisomers, although reaction conditions can often be tuned to favor one product. mdpi.com

Table 1: General Synthetic Route for Pyrazole Derivatives

| Reactant A | Reactant B | Reaction Type | Product |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Knorr Pyrazole Synthesis (Cyclocondensation) | 1-(1,1,1-Trifluoropropan-2-yl)-substituted Pyrazole |

This table illustrates a representative synthetic pathway.

1,2,4-Triazoles containing a trifluoromethyl group are another class of heterocyclic compounds with significant biological activity. researchgate.netnih.gov The synthesis of these structures can be achieved through several pathways starting from hydrazine derivatives.

One common pathway involves the conversion of the hydrazine into an intermediate such as a thiosemicarbazide (B42300) or an amidrazone. For example, this compound can react with an isothiocyanate to form a substituted thiosemicarbazide. This intermediate can then be cyclized under basic conditions, often with the elimination of a small molecule like water or hydrogen sulfide, to form the 1,2,4-triazole-3-thione ring system. researchgate.net

Another powerful method is the multi-component reaction. For instance, trifluoroacetimidoyl chlorides can react with hydrazine hydrate (B1144303) and a C1 synthon (a molecule that provides a single carbon atom) to construct the 3-trifluoromethyl-1,2,4-triazole scaffold directly. nih.govdoaj.org By analogy, this compound could be employed in similar reaction sequences to generate N-substituted triazoles. A [3+2] cycloaddition reaction between in situ generated nitrile imines and trifluoroacetonitrile (B1584977) is another advanced route to form 5-trifluoromethyl-1,2,4-triazoles. mdpi.com

Table 2: Potential Formation Pathway for Triazole Derivatives

| Starting Material | Intermediate | Reaction Type | Product |

| This compound | N-substituted Thiosemicarbazide | Cyclization | 1-(1,1,1-Trifluoropropan-2-yl)-substituted 1,2,4-Triazole |

This table outlines a plausible multi-step synthetic approach.

Oxadiazole Derivatives and Their Synthesis

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a notable application of this compound in heterocyclic chemistry. The general and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This process typically requires dehydrating agents such as phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640).

The synthetic pathway commences with the acylation of this compound. The hydrazine is reacted with a carboxylic acid or its derivative (like an acid chloride or ester) to form the corresponding N-acylhydrazide. This intermediate is then reacted with a second acylating agent to form a diacylhydrazine, which is subsequently cyclized.

A more direct route involves the reaction of the N-acylhydrazide with various reagents. For instance, research has demonstrated the synthesis of 1,3,4-oxadiazole rings through the condensation of hydrazone derivatives. Specifically, a hydrazone derived from the trifluoropropyl hydrazine moiety, 2-(3-(4-oxo-3-(p-tolyl)thiazolidin-2-yl)-1H-indol-1-yl)-N'-(1,1,1-trifluoropropan-2-ylidene)acetohydrazide, undergoes cyclization with acetic anhydride to form a complex 4,5-dihydro-1,3,4-oxadiazole derivative. This highlights the utility of the this compound scaffold in creating elaborate heterocyclic systems.

Table 1: General Synthesis Methods for 1,3,4-Oxadiazoles from Hydrazine Precursors

| Starting Material | Key Reagents | Intermediate | Product |

|---|---|---|---|

| Hydrazine Derivative + Acid Chloride | - | N-Acylhydrazide | 2-Substituted-1,3,4-oxadiazole |

| N-Acylhydrazide + Carboxylic Acid | Dehydrating Agent (e.g., POCl₃) | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole |

Other Nitrogen-Containing Heterocycles Synthesized from this compound

Beyond oxadiazoles (B1248032), this compound serves as a valuable precursor for a range of other nitrogen-containing heterocycles, primarily pyrazoles and triazoles. The presence of the trifluoromethyl group is of particular interest as it imparts unique properties to the resulting heterocyclic compounds.

Pyrazoles: The most common method for pyrazole synthesis is the condensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. The reaction of this compound with a fluorinated 1,3-dicarbonyl compound, for example, would lead directly to the formation of a pyrazole ring bearing both a 1,1,1-trifluoropropan-2-yl group and another fluoroalkyl substituent. This approach is a cornerstone of synthetic strategies for creating novel fluorinated pyrazoles, which are prevalent in medicinal and agrochemical research.

Triazoles: The synthesis of 1,2,4-triazoles can also be achieved using this compound as a starting material. A common synthetic route involves the initial conversion of the hydrazine to an acid hydrazide. This hydrazide can then react with carbon disulfide in a basic medium to form a dithiocarbazinate salt, which upon treatment with excess hydrazine hydrate, cyclizes to form a 4-amino-5-mercapto-1,2,4-triazole. Alternatively, the acid hydrazide can react with an isothiocyanate to yield a thiosemicarbazide, which can be cyclized under basic or acidic conditions to afford various triazole and thiadiazole derivatives, respectively.

Contributions to the Field of Organofluorine Chemistry and Trifluoromethylation

The compound this compound is a significant contributor to organofluorine chemistry, primarily by serving as a versatile building block for incorporating the trifluoromethyl group (CF₃) into larger molecules. The trifluoromethyl group is highly sought after in medicinal chemistry and materials science due to its ability to enhance metabolic stability, bioavailability, lipophilicity, and binding affinity of molecules.

This hydrazine derivative provides a scaffold that can be readily converted into hydrazones. For example, the related N,N-dimethylhydrazone of 1,1,1-trifluoroacetone has been shown to be a versatile synthetic intermediate. Following deprotonation, this hydrazone undergoes a variety of reactions, including alkylations and cross-couplings, to introduce the trifluoromethyl-containing unit into different molecular frameworks. Subsequent hydrolysis of the resulting hydrazone products yields the corresponding trifluoromethyl ketones. This illustrates how the core structure of this compound is instrumental in the synthesis of complex trifluoromethylated compounds.

Furthermore, its use in the synthesis of fluorinated heterocycles like pyrazoles and oxadiazoles is a direct contribution to the expansion of the chemical space of fluorine-containing compounds. These heterocycles are key components in the development of new pharmaceuticals and agrochemicals.

Applications in Precursor Chemistry for Advanced Materials

The introduction of fluorine atoms into organic molecules can impart desirable properties for advanced materials, such as enhanced chemical resistance, thermal stability, and specific electronic characteristics. While hydrazine and its derivatives have been utilized in the solution-based processing of absorber layers for photovoltaic devices, such as CuIn(Se,S)₂ (CIS) solar cells, specific applications of this compound in this area are not extensively documented. The general use of hydrazine solutions in this context is to dissolve metal chalcogenides to form a homogeneous precursor ink for thin-film deposition.

However, the potential for this compound lies in its role as a building block for fluorinated polymers and materials. The synthesis of monomers containing the this compound moiety could lead to polymers with unique properties conferred by the high fluorine content, which may be beneficial for applications in organic electronics or specialized coatings. Theoretical and experimental studies on novel conjugated compounds derived from hydrazine have explored their geometric and electronic properties for potential use in dye-sensitized solar cells.

Development and Utilization of Chiral this compound Derivatives in Asymmetric Synthesis

The development of chiral versions of this compound and their application in asymmetric synthesis represents a sophisticated area of its utility. Chiral hydrazines are valuable intermediates for constructing complex, stereochemically defined molecules.

The synthesis of enantiomerically enriched fluorinated hydrazines can be achieved through methods such as the asymmetric hydrogenation of prochiral fluorinated hydrazones. By employing a chiral catalyst, such as a palladium complex with a chiral phosphine (B1218219) ligand, the C=N bond of a hydrazone derived from 1,1,1-trifluoroacetone can be hydrogenated with high enantioselectivity to yield chiral this compound derivatives.

Another powerful method is the catalytic asymmetric reductive amination of trifluoromethyl-substituted ketones. For instance, the reaction of a trifluoromethyl ketone with a benzohydrazide (B10538) in the presence of a chiral catalyst can produce the desired chiral hydrazine with high enantiomeric excess.

Once obtained, these chiral hydrazine derivatives are powerful tools in asymmetric synthesis. They can be used as chiral auxiliaries, where the hydrazine is temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently cleaved. For example, chiral hydrazones derived from these hydrazines can undergo stereoselective intramolecular cyclization reactions to yield products like chromanes with excellent diastereoselectivity.

Table 2: Methods for Synthesizing Chiral Fluorinated Hydrazines

| Method | Precursor | Catalyst/Reagent | Product | Key Feature |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Fluorinated Hydrazone | Chiral Palladium Complex | Chiral Fluorinated Hydrazine | High enantioselectivity (up to 94% ee). |

| Asymmetric Reductive Amination | Trifluoromethyl Ketone + Benzohydrazide | Chiral Iridium or other metal catalyst | Chiral Fluorinated Hydrazine | Step-economic and convenient. |

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(1,1,1-Trifluoropropan-2-YL)hydrazine, and how can purity be ensured?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting trifluoromethyl ketones with hydrazine derivatives under controlled conditions. For example:

- Hydrazine substitution : Reacting 1,1,1-trifluoropropan-2-one with anhydrous hydrazine in ethanol at 45–80°C for 2–4 hours yields hydrazine derivatives with 85–95% efficiency .

- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR confirm structural integrity .

Basic: How do the electronic properties of the trifluoromethyl group influence the reactivity of this hydrazine derivative?

Answer:

The strong electron-withdrawing effect of the -CF group enhances electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attacks (e.g., in Schiff base formation). Key observations:

- Kinetic studies : The -CF group reduces activation energy by 15–20 kJ/mol in condensation reactions compared to non-fluorinated analogs .

- Spectroscopic evidence : IR and -NMR show downfield shifts (δ = -60 to -65 ppm), confirming inductive effects .

Advanced: How can computational modeling (DFT) predict reaction pathways for this compound in heterocyclic synthesis?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Transition states : For cyclization reactions (e.g., forming triazoles), the trifluoromethyl group stabilizes intermediates via hyperconjugation, lowering energy barriers by ~12 kcal/mol .

- Solvent effects : Polar solvents (ε > 15) enhance reaction rates by stabilizing charge-separated intermediates. MD simulations correlate with experimental yields in DMF vs. toluene (85% vs. 45%) .

Advanced: What strategies resolve contradictions in reported toxicity data for hydrazine derivatives?

Answer:

Discrepancies arise from variations in experimental models and exposure protocols. A systematic approach includes:

- Cross-species validation : Compare murine LD (460 mg/kg oral) with in vitro hepatotoxicity assays (IC = 50 μM in HepG2 cells) to assess translational relevance .

- Mechanistic studies : ROS generation and mitochondrial membrane depolarization assays clarify dose-dependent effects. For example, EC for oxidative stress in human fibroblasts is 100 μM .

Advanced: How can X-ray crystallography with SHELXL refine the crystal structure of hydrazine derivatives?

Answer:

SHELXL is optimized for small-molecule refinement:

- Data collection : High-resolution (<1.0 Å) data from synchrotron sources reduce R-factor errors. For hydrazine derivatives, anisotropic displacement parameters (ADPs) for fluorine atoms improve accuracy (R1 < 5%) .

- Twinned crystals : Use the TWIN/BASF commands to model pseudo-merohedral twinning. Recent SHELX updates enable automated detection of twin laws via Hirshfeld tests .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) are mandatory. Use fume hoods for synthesis .

- Spill management : Neutralize with 10% acetic acid, followed by adsorption with vermiculite. Avoid oxidizing agents (risk of exothermic decomposition) .

Advanced: How does solvent polarity affect the stability and degradation pathways of this compound?

Answer:

- Degradation kinetics : In polar aprotic solvents (DMF, DMSO), hydrolytic degradation follows first-order kinetics ( = 48 hrs at 25°C). In water, autocatalytic decomposition occurs via hydrazine oxidation ( = 8 hrs) .

- Stabilizers : Adding 1% ascorbic acid in ethanol reduces degradation by 70% via radical scavenging .

Advanced: What are the applications of this compound in asymmetric catalysis or chiral ligand design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.